6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of quinolinyl-pyrazoles. . The unique structure of this compound, which includes a quinoline moiety fused with a pyrazole ring, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile under specific conditions . The reaction is usually carried out in a solvent like tetrahydrofuran, and the product is obtained in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline moiety.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . The compound’s ability to generate reactive oxygen species also contributes to its anticancer activity by inducing oxidative stress in cancer cells .
Comparison with Similar Compounds
Similar compounds include other quinolinyl-pyrazoles and related heterocycles:
Properties
IUPAC Name |
6-amino-3-propyl-4-quinolin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-2-5-15-17-16(13(10-20)18(21)25-19(17)24-23-15)12-8-9-22-14-7-4-3-6-11(12)14/h3-4,6-9,16H,2,5,21H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSUXGZFABCXPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.